molecular formula C26H31N5O6 B14547665 N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-) CAS No. 61867-09-2

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-)

Cat. No.: B14547665
CAS No.: 61867-09-2
M. Wt: 509.6 g/mol
InChI Key: CBKWOFUPZGOQGX-SFTDATJTSA-N
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Description

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-) is a complex organic compound that belongs to the class of peptides It is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protective group in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-) typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The benzyloxycarbonyl group is used to protect the amino group during the coupling reactions. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-) may involve automated peptide synthesizers that can handle large-scale synthesis. These machines are capable of performing multiple coupling and deprotection steps with high efficiency and precision. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can be used to cleave disulfide bonds.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-) has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications in drug design and delivery.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-) involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the peptide from enzymatic degradation, allowing it to reach its target site. Once at the target site, the peptide can bind to the active site of an enzyme or receptor, modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Benzyloxy)carbonyl]glycyl-L-cysteinylglycine
  • N-[(Benzyloxy)carbonyl]glycyl-D-proline
  • N-[(Benzyloxy)carbonyl]glycylglycine

Uniqueness

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-) is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protective group. This combination of features makes it a valuable tool for studying peptide chemistry and developing new therapeutic agents.

Properties

CAS No.

61867-09-2

Molecular Formula

C26H31N5O6

Molecular Weight

509.6 g/mol

IUPAC Name

benzyl N-[2-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate

InChI

InChI=1S/C26H31N5O6/c27-22(32)15-28-24(34)20(14-18-8-3-1-4-9-18)30-25(35)21-12-7-13-31(21)23(33)16-29-26(36)37-17-19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2,(H2,27,32)(H,28,34)(H,29,36)(H,30,35)/t20-,21-/m0/s1

InChI Key

CBKWOFUPZGOQGX-SFTDATJTSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)N

Origin of Product

United States

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